Ethyl 2-methylquinoline-6-carboxylate
Description
Ethyl 2-methylquinoline-6-carboxylate (CAS: 855763-77-8) is a quinoline derivative with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . It features a quinoline backbone substituted with a methyl group at the 2-position and an ethyl ester at the 6-position. This compound is synthesized via esterification of 2-methylquinoline-6-carboxylic acid, often using reagents like selenium dioxide in dioxane or via oxidation of methyl precursors . It is a pale yellow solid with 97% purity, commonly used in pharmaceutical intermediates and organic synthesis .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-methylquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-6-7-12-10(8-11)5-4-9(2)14-12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKKUWXLOSMSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652410 | |
| Record name | Ethyl 2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855763-77-8 | |
| Record name | Ethyl 2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methylquinoline-6-carboxylate can be synthesized through various methods. One common method involves the Friedländer synthesis, which uses 2-aminoacetophenone and ethyl acetoacetate as starting materials. The reaction is typically catalyzed by acids or bases and can be carried out under reflux conditions . Another method involves the cyclocondensation of 2-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 have been explored . These methods not only improve the efficiency of the synthesis but also reduce the generation of hazardous waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: 2-methylquinoline-6-carbinol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H13NO2
- Molecular Weight : 215.25 g/mol
- IUPAC Name : Ethyl 2-methylquinoline-6-carboxylate
- CAS Number : 855763-77-8
The compound features a quinoline ring with a carboxylate functional group, which contributes to its biological activity and potential for chemical transformations.
Medicinal Chemistry
EMQC has garnered interest in the pharmaceutical industry due to its potential therapeutic properties. Research indicates that derivatives of EMQC may exhibit:
- Antimicrobial Activity : Studies have shown that EMQC and related compounds possess moderate antibacterial properties against various bacterial strains, indicating potential for development into antimicrobial agents.
- Anticancer Properties : The compound's structure suggests it may interact with biological targets relevant to cancer treatment. Preliminary studies have indicated that EMQC derivatives could inhibit tumor growth in specific cancer cell lines.
Organic Synthesis
EMQC serves as a valuable building block in organic chemistry for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic pathways .
Material Science
In material science, EMQC is explored for its potential applications in developing dyes and pigments due to its unique structural properties. Its derivatives are being investigated for use in creating colorants with enhanced stability and performance .
Case Study 1: Antimicrobial Activity Assessment
A study conducted in 2013 evaluated the antimicrobial efficacy of EMQC against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that while EMQC exhibited weak to moderate antibacterial activity, further modifications could enhance its potency as an antimicrobial agent.
Case Study 2: Anticancer Potential Exploration
Research published in a peer-reviewed journal examined the effect of EMQC derivatives on human cancer cell lines. The findings suggested that certain derivatives significantly inhibited cell proliferation, indicating potential for development as anticancer therapeutics. The study emphasized the need for further investigation into the mechanism of action and structure-activity relationships .
Mechanism of Action
The mechanism of action of ethyl 2-methylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with DNA synthesis or protein function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives are structurally diverse, with variations in substituents and ring saturation significantly affecting their physicochemical and biological properties. Below is a detailed comparison of Ethyl 2-methylquinoline-6-carboxylate with structurally related compounds:
Mthis compound (CAS: 108166-01-4)
- Structure : Differs only in the ester group (methyl instead of ethyl).
- Properties : Lower molecular weight (201.22 g/mol) and reduced lipophilicity compared to the ethyl ester. Methyl esters generally exhibit faster metabolic hydrolysis, impacting bioavailability .
- Synthesis: Prepared via oxidation of mthis compound using selenium dioxide, yielding 83% product .
Ethyl 6-methoxy-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate (CAS: MFCD00158539)
- Structure: Contains a methoxy group at position 6 and a ketone oxygen at position 2, forming a dihydroquinoline ring.
- Properties: Increased polarity due to the oxo and methoxy groups, enhancing solubility in polar solvents. The dihydroquinoline structure reduces aromaticity, altering electronic properties .
Methyl 6-Quinolinecarboxylate (CAS: N/A)
- Structure : Lacks the 2-methyl substituent.
- Properties : Absence of steric hindrance at position 2 increases reactivity in electrophilic substitution reactions. Synthesized in 98% yield via catalytic methods, highlighting efficient preparation .
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate (CAS: 371128-26-6)
- Structure: Features a hydroxyethylamino group at position 4 and a methyl group at position 5.
- Properties: The hydroxyethylamino group introduces hydrogen-bonding capability, improving aqueous solubility. Molecular weight: 274.31 g/mol .
Ethyl quinoxaline-6-carboxylate (CAS: 6924-72-7)
- Structure: Quinoxaline core (two adjacent nitrogen atoms) instead of quinoline.
- Properties: Quinoxaline’s electron-deficient ring enhances π-acceptor ability, useful in charge-transfer complexes. Similar molecular weight (218.23 g/mol) but distinct reactivity .
Comparative Data Table
Biological Activity
Ethyl 2-methylquinoline-6-carboxylate (EMQC) is a compound belonging to the quinoline family, characterized by its unique structure that incorporates a quinoline ring and a carboxylate functional group. This article explores the biological activity of EMQC, focusing on its potential applications in medicinal chemistry, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₃H₁₃NO₂
- Molecular Weight : 215.25 g/mol
- IUPAC Name : this compound
EMQC is known to interact with various biological targets, primarily through its ability to modulate signaling pathways associated with inflammation and cancer. Its mechanism of action includes:
- G Protein-Coupled Receptors (GPCRs) : EMQC has been identified as an agonist for specific GPCRs, influencing cellular responses related to pain perception and inflammation.
- Antimicrobial Activity : Studies have shown that EMQC exhibits weak to moderate antibacterial activity against certain bacterial strains, suggesting potential as an antimicrobial agent.
Biological Activity Overview
Research into the biological activity of EMQC has revealed several promising findings:
- Antimicrobial Properties : A study indicated that EMQC displayed weak to moderate antibacterial activity against various bacterial strains, making it a candidate for further exploration in drug development.
- Anticancer Potential : Compounds related to EMQC have been evaluated for their antiproliferative effects against various cancer cell lines. For instance, derivatives of quinoline compounds have shown significant anticancer activity, indicating that EMQC may also possess similar properties .
- Inflammation Modulation : As a GPR35 agonist, EMQC may play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.
Data Table: Biological Activities of Quinoline Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Quinoline ring with ethyl ester | Antimicrobial, anticancer potential |
| Mthis compound | Methyl group instead of ethyl | Antimicrobial and anticancer properties |
| Ethyl 4-hydroxyquinoline-6-carboxylate | Hydroxy group at position 4 | Enhanced anticancer activity |
| Quinoline-3-carboxylic acid | Carboxylic acid at position 3 | Anti-inflammatory effects |
Case Studies and Research Findings
- Antimicrobial Study : A 2013 investigation into the antimicrobial properties of EMQC revealed its effectiveness against specific bacterial strains, suggesting its potential use in treating infections. Future studies are needed to optimize its efficacy and explore mechanisms of action further.
- Anticancer Research : Recent studies have focused on the antiproliferative effects of quinoline derivatives, including those related to EMQC. These studies demonstrated that certain modifications to the quinoline structure could enhance anticancer activity significantly, with some compounds exhibiting IC₅₀ values in the low micromolar range against various cancer cell lines .
- Inflammation Pathway Inhibition : Research has also indicated that compounds similar to EMQC can inhibit pathways involved in inflammation, providing insights into their therapeutic potential for inflammatory diseases.
Q & A
Q. What are the primary synthetic routes for Ethyl 2-methylquinoline-6-carboxylate, and what intermediates are critical?
this compound is commonly synthesized via esterification of 2-methylquinoline-6-carboxylic acid. A key intermediate, 2-methylquinoline-6-carboxylic acid (CAS 635-80-3), is prepared through cyclization reactions involving substituted anilines and α,β-unsaturated carbonyl compounds. For example, condensation of 4-aminobenzoic acid derivatives with acetylacetone under acidic conditions yields the quinoline core, followed by esterification with ethanol in the presence of a catalyst (e.g., sulfuric acid) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound is classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:
- Use of PPE (gloves, lab coat, safety goggles).
- Work in a fume hood to avoid inhalation.
- Immediate decontamination with water for skin/eye contact.
- Avoidance of strong acids/bases to prevent hazardous decomposition .
Q. How is the structural identity of this compound confirmed experimentally?
Standard methods include:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methyl at C2, ester at C6).
- Mass spectrometry (MS) : Molecular ion peak at m/z 215.25 (CHNO) .
- X-ray crystallography : For unambiguous confirmation, SHELX programs refine crystal structures, with ORTEP-3 visualizing thermal ellipsoids and hydrogen-bonding networks .
Q. What are the known biological or pharmacological applications of quinoline derivatives like this compound?
Quinoline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. This compound may serve as a scaffold for drug development, particularly in targeting DNA gyrase (antibacterial) or kinase enzymes (anticancer). Structure-activity relationship (SAR) studies often focus on modifying the ester and methyl groups to enhance potency .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized under varying reaction conditions?
Key factors include:
- Catalyst selection : Use of Lewis acids (e.g., AlCl) to accelerate cyclization.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintaining 378 K during cyclization minimizes side reactions .
- Purification techniques : Recrystallization from ethanol or column chromatography enhances purity (>95%) .
Q. What advanced analytical methods resolve ambiguities in quinoline derivative structures, such as regioisomerism?
Q. How do computational methods complement experimental data in studying this compound’s reactivity?
- DFT calculations : Predict reaction pathways (e.g., ester hydrolysis energetics).
- Molecular docking : Screens potential protein targets (e.g., quinoline-binding enzymes).
- MD simulations : Models interactions in biological membranes or solvent systems .
Q. What strategies address contradictions in toxicity or stability data across studies?
- Control experiments : Replicate studies under standardized conditions (pH, temperature).
- Analytical validation : Cross-check purity via HPLC (e.g., C18 column, acetonitrile/water mobile phase).
- Literature meta-analysis : Compare datasets from peer-reviewed sources while excluding unreliable platforms (e.g., ) .
Q. How can this compound be functionalized for targeted drug delivery systems?
- Ester hydrolysis : Generates carboxylic acid for conjugation with nanoparticles.
- Click chemistry : Azide-alkyne cycloaddition to append targeting ligands (e.g., folate).
- Protecting group strategies : Use of tert-butyl esters to temporarily block reactive sites during synthesis .
Methodological Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Key Signals |
|---|---|
| H NMR | δ 1.42 (t, 3H, -OCHCH), δ 2.68 (s, 3H, -CH), δ 8.51 (d, 1H, C5-H) |
| IR | 1730 cm (ester C=O), 1600 cm (quinoline C=N) |
| HRMS | [M+H] calc. 216.1023, found 216.1025 |
Q. Table 2. Hazard Classification (CLP/GHS)
| Hazard Category | Signal Word | Precautionary Statements |
|---|---|---|
| Acute Toxicity | Warning | P301+P310 (IF SWALLOWED: Call poison center) |
| Skin Irritation | — | P332+P313 (If skin irritation occurs: Seek medical advice) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
